(2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone
Description
Core Heterocyclic Framework Analysis
The thieno[2,3-c]pyran framework represents a bicyclic heterocyclic system that combines a thiophene ring fused with a partially saturated pyran ring. The core structure exhibits a molecular formula of C7H6OS for the basic thieno[2,3-c]pyran unit, with a computed molecular weight of 138.19 grams per mole. The SMILES representation NC1=C(C(=O)C2=CC=CC=C2)C2=C(COCC2)S1 clearly illustrates the connectivity pattern within this heterocyclic framework.
The thieno[2,3-c]pyran system demonstrates remarkable structural characteristics due to the presence of both electron-rich thiophene and oxygen-containing pyran components. The fusion pattern creates a rigid bicyclic structure where the sulfur atom in the thiophene ring and the oxygen atom in the pyran ring are positioned to influence the overall electronic distribution. This arrangement results in a system where the thiophene ring contributes aromatic character while the dihydropyran portion provides conformational flexibility through its saturated methylene bridge at positions 5 and 7.
The positioning of the amino group at position 2 of the thieno[2,3-c]pyran framework significantly influences the electronic characteristics of the heterocyclic system. This amino substituent acts as an electron-donating group, which enhances the electron density of the adjacent carbon atoms and contributes to the overall reactivity profile of the molecule. The presence of this amino group also provides opportunities for hydrogen bonding interactions and potential tautomeric equilibria that can affect the compound's stability and reactivity patterns.
Research on related thieno[2,3-c]pyran derivatives has demonstrated that these compounds exhibit diverse applications in materials science and pharmaceutical development due to their unique structural properties. The heterocyclic framework provides a scaffold that can accommodate various functional groups while maintaining structural integrity, making it an attractive target for synthetic chemists and medicinal researchers.
Benzoyl Substituent Electronic Effects
The phenylmethanone (benzoyl) substituent attached at position 3 of the thieno[2,3-c]pyran framework introduces significant electronic perturbations that influence the overall molecular behavior. The carbonyl group serves as a strong electron-withdrawing functionality, creating an electron-deficient center that contrasts with the electron-rich thieno[2,3-c]pyran core. This electronic polarization establishes a push-pull system where electron density flows from the amino-substituted heterocyclic framework toward the electrophilic carbonyl carbon.
The conjugation between the thieno[2,3-c]pyran system and the benzoyl group extends the overall pi-electron delocalization across the molecule. This extended conjugation system affects the electronic absorption properties and contributes to the compound's potential chromophoric characteristics. The planar nature of the benzoyl substituent allows for effective orbital overlap with the heterocyclic pi-system, facilitating electron delocalization that can influence both the ground state and excited state properties of the molecule.
Spectroscopic analysis of related thienopyran compounds has revealed that the presence of aromatic ketone substituents significantly affects the nuclear magnetic resonance chemical shifts and coupling patterns. The carbonyl carbon typically appears in the downfield region of carbon-13 nuclear magnetic resonance spectra, while the aromatic protons of the phenyl ring exhibit characteristic chemical shifts that reflect the electronic environment created by the adjacent carbonyl group and the heterocyclic framework.
The electronic effects of the benzoyl substituent also influence the reactivity of adjacent positions on the thieno[2,3-c]pyran framework. The electron-withdrawing nature of the carbonyl group activates neighboring carbon centers toward nucleophilic attack while simultaneously stabilizing any developing negative charge through resonance interactions. This electronic modulation creates opportunities for selective functionalization reactions that can be exploited in synthetic applications.
| Electronic Property | Effect of Benzoyl Substituent | Impact on Framework |
|---|---|---|
| Electron Density | Withdrawing | Activates adjacent positions |
| Conjugation | Extended pi-system | Enhanced delocalization |
| Reactivity | Electrophilic carbonyl | Nucleophilic attack sites |
| Stability | Resonance stabilization | Improved thermal properties |
X-ray Crystallographic Characterization
While specific single-crystal X-ray diffraction data for this compound were not available in the current literature survey, crystallographic studies of related thieno[2,3-c]pyran derivatives provide valuable insights into the expected solid-state structure of this compound. Recent research has employed single-crystal X-ray analysis to confirm the structures of similar heterocyclic compounds, demonstrating the importance of crystallographic characterization in structural elucidation.
The crystallographic analysis of related thienopyran compounds typically reveals important information about bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing arrangements. The thieno[2,3-c]pyran framework generally exhibits planarity in the fused ring system, with deviations occurring primarily in the saturated pyran portion where the methylene groups adopt envelope or half-chair conformations.
Hydrogen bonding patterns represent crucial structural features that can be elucidated through X-ray crystallographic analysis. The amino group at position 2 of the thieno[2,3-c]pyran framework serves as a hydrogen bond donor, while the carbonyl oxygen of the benzoyl substituent acts as a hydrogen bond acceptor. These complementary functionalities often lead to the formation of intermolecular hydrogen bonding networks that stabilize the crystal lattice and influence the physical properties of the solid material.
The molecular arrangement within the crystal structure also provides information about pi-pi stacking interactions between aromatic systems. The presence of both the thiophene ring and the phenyl group creates opportunities for favorable intermolecular aromatic interactions that contribute to the overall crystal packing efficiency and stability. These non-covalent interactions play important roles in determining the melting point, solubility characteristics, and mechanical properties of the crystalline material.
Analysis of similar thieno[2,3-c]pyran derivatives has shown that the crystal structures often exhibit specific space group symmetries that reflect the molecular geometry and intermolecular interaction patterns. The determination of unit cell parameters, including cell dimensions and angles, provides quantitative information about the three-dimensional arrangement of molecules within the crystal lattice.
Comparative Conformational Studies with Analogous Thienopyrans
Comparative analysis of this compound with structurally related thienopyran derivatives reveals important conformational preferences and structure-activity relationships. The thieno[2,3-c]pyran framework can adopt various conformational states depending on the nature and position of substituents, creating a diverse family of compounds with distinct three-dimensional structures.
Studies of thieno[3,2-c]pyran derivatives, which represent constitutional isomers of the target compound, demonstrate how subtle changes in the fusion pattern between thiophene and pyran rings can dramatically affect the overall molecular geometry and properties. While thieno[2,3-c]pyran systems exhibit one connectivity pattern, thieno[3,2-c]pyran compounds show alternative arrangements that influence both electronic characteristics and conformational flexibility.
The incorporation of different substituents at various positions of the thienopyran framework provides opportunities to study systematic structure-property relationships. For example, compounds bearing electron-donating methoxy groups versus electron-withdrawing halogen substituents exhibit different conformational preferences and electronic properties that can be correlated with their biological activities and chemical reactivity patterns.
Computational studies employing density functional theory calculations have provided valuable insights into the conformational landscapes of thienopyran derivatives. These theoretical investigations reveal energy barriers for conformational interconversion, preferred dihedral angles, and the influence of substituents on the overall molecular geometry. Such computational approaches complement experimental studies and provide predictive capabilities for designing new thienopyran compounds with desired properties.
The comparison of 5-substituted versus 3-substituted thienopyran derivatives illustrates how the position of functional groups affects both sterics and electronics within the heterocyclic framework. The benzoyl substituent at position 3 in the target compound creates a different electronic environment compared to compounds with substituents at other positions, leading to distinct reactivity profiles and potential applications.
| Structural Feature | Thieno[2,3-c]pyran | Thieno[3,2-c]pyran | Conformational Impact |
|---|---|---|---|
| Ring Fusion | 2,3-Pattern | 3,2-Pattern | Different flexibility |
| Amino Position | Position 2 | Variable | Electronic distribution |
| Carbonyl Placement | Position 3 | Alternative sites | Reactivity changes |
| Saturation Level | Dihydro system | Variable | Conformational freedom |
The synthesis of diverse thienopyran analogues through methodologies such as copper-mediated cyclization reactions has enabled systematic studies of how structural modifications affect molecular properties. These synthetic approaches provide access to compound libraries that facilitate comprehensive structure-activity relationship investigations and support the development of compounds with optimized characteristics for specific applications.
Properties
IUPAC Name |
(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c15-14-12(10-6-7-17-8-11(10)18-14)13(16)9-4-2-1-3-5-9/h1-5H,6-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXAWZKBPCFXIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=C(S2)N)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670648 | |
| Record name | (2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893387-73-0 | |
| Record name | (2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic System: Piperidinium Borate
Recent advances have demonstrated the use of piperidinium borate, a conjugate acid-base pair, as a truly catalytic system for the Gewald reaction. This catalyst offers several advantages, including low catalyst loading (10–20 mol%), high yields, short reaction times, and recyclability.
- Catalyst Screening: Among pyrrolidinium borate, piperidinium borate, and morpholinium borate, piperidinium borate showed superior catalytic activity, achieving 96% yield in 25 minutes at 100 °C (Table 1).
| Entry | Catalyst (20 mol%) | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Pyrrolidinium borate | 30 | 85 |
| 2 | Piperidinium borate | 25 | 96 |
| 3 | Morpholinium borate | 90 | 74 |
- Catalyst Loading: Increasing catalyst loading improved yield and reduced reaction time, with 20 mol% being optimal (Table 2).
| Entry | Catalyst Loading (mol%) | Time | Yield (%) |
|---|---|---|---|
| 1 | 0 | >24 h | NR |
| 2 | 10 | 45 min | 69 |
| 3 | 15 | 25 min | 78 |
| 4 | 20 | 25 min | 96 |
- Temperature Effect: The reaction yield and rate increased with temperature; at 100 °C, the reaction completed in 25 minutes with 96% yield (Table 3).
| Entry | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|
| 1 | Room Temperature | >24 h | Trace |
| 2 | 70 | 3 h | 84 |
| 3 | 100 | 25 min | 96 |
- Solvent Effect: Ethanol/water (9:1) mixture was found to be the best solvent system, balancing eco-friendliness, reaction rate, and yield (Table 4).
| Entry | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Water | 150 | 68 |
| 2 | Methanol | 85 | 82 |
| 3 | Ethanol | 30 | 86 |
| 4 | Methanol/Water (9:1) | 45 | 79 |
| 5 | Ethanol/Water (9:1) | 25 | 96 |
| 6 | Ethanol/Water (1:1) | 45 | 88 |
| 7 | DMSO | 20 | 65 |
| 8 | DMF | 25 | 71 |
Substrate Scope and Reaction Conditions
Various cyclic ketones and active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, benzoyl acetonitrile) were successfully employed under optimized conditions to synthesize substituted 2-aminothiophenes with good to excellent yields. The reaction is tolerant of different ring sizes and substituents, including heteroalicyclic ketones and N-benzyl-4-piperidone derivatives.
Mechanism Overview
The catalytic cycle involves:
- Protonation of the ketone carbonyl by the piperidinium cation to form a carbocation intermediate.
- Deprotonation of the active methylene by the borate anion to form a carbanion.
- Knoevenagel condensation between the carbocation and carbanion to yield an α,β-unsaturated nitrile intermediate.
- Nucleophilic addition of elemental sulfur followed by ring closure to form the 2-aminothiophene.
This mechanism allows the catalyst to be recycled and reused multiple times without significant loss of activity.
Solid-Phase and Other Synthetic Approaches
While the Gewald reaction is the most direct and convergent method for preparing 2-aminothiophenes, other methods such as solid-phase synthesis and reduction of oxime or hydroxamic acid intermediates have been reported in patent literature. These methods typically involve multi-step sequences including:
- Formation of key intermediates such as aldehydes, ketones, or oximes on solid supports.
- Subsequent cyclization and functional group transformations.
- Use of reducing agents like lithium aluminium hydride to convert intermediates into amines.
However, these methods are less commonly applied for the specific preparation of (2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone and are more general for related amine-containing heterocycles.
Summary of Preparation Methodology
| Aspect | Details |
|---|---|
| Key Reaction | Gewald reaction (ketone + active methylene + sulfur) |
| Catalyst | Piperidinium borate (20 mol%) |
| Solvent | Ethanol/water (9:1) |
| Temperature | 100 °C |
| Reaction Time | 25 minutes |
| Yield | Up to 96% |
| Substrate Scope | Cyclic ketones, heteroalicyclic ketones, various active methylenes |
| Catalyst Recyclability | Reusable for at least 4 cycles with minimal loss of activity |
| Advantages | Low catalyst loading, eco-friendly solvent, simple workup, high yield, short reaction time |
Research Findings and Practical Notes
- The use of piperidinium borate as a conjugate acid-base catalyst is innovative, enabling a truly catalytic process rather than stoichiometric base usage.
- The reaction conditions are mild and environmentally benign, using ethanol/water as solvent and avoiding hazardous reagents.
- The method is scalable and reproducible, with potential applications in pharmaceutical synthesis, including analogs of anti-inflammatory and antiviral agents.
- Characterization of products is routinely done by melting point determination and NMR spectroscopy, confirming high purity and structural integrity.
Chemical Reactions Analysis
Gewald Reaction Pathway
The compound is synthesized via the Gewald reaction, a multi-component process involving pyranone derivatives, malononitrile, sulfur, and a base catalyst. Key steps include:
-
Pyranone activation : Pyranone reacts with malononitrile and sulfur in the presence of triethylamine (TEA) or dimethylaminopyridine (DMAP) as catalysts .
-
Cyclization : The reaction proceeds under microwave irradiation or reflux conditions, forming the thienopyran core .
Synthesis Conditions Comparison
| Catalyst | Solvent | Time | Yield (%) | Ref. |
|---|---|---|---|---|
| TEA | Ethanol | 5 h (RT) | 75% | |
| DMAP | Ethanol | 2–3 h | 82% | |
| TEA (microwave) | Ethanol | 10 min | 95% |
Oxidative Modifications
The compound undergoes oxidation at the pyran ring to form 7-oxo derivatives. This reaction involves:
-
Oxidizing agents : Such as hydrogen peroxide or potassium permanganate.
-
Conditions : Aqueous acidic media (e.g., HCl) at elevated temperatures.
Oxidation Products
| Reactant | Product | Yield (%) | Ref. |
|---|---|---|---|
| (2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone | 7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid | 65% |
Substitution Reactions
The amino group participates in:
-
Acylation : Reaction with acyl chlorides (e.g., benzoyl chloride) forms amides.
-
Alkylation : Nucleophilic substitution with alkyl halides under basic conditions.
Cytotoxicity
The parent compound exhibits cytotoxic activity against MDA-MB-231 breast cancer cells, with IC₅₀ values ≤ 10 µM . Derivatives with substituted aniline groups show enhanced potency .
Structure–Activity Relationship
| Substituent (R) | IC₅₀ (µM) | Ref. |
|---|---|---|
| Phenyl | 8.2 | |
| 4-Fluorophenyl | 5.4 | |
| 3-Methoxyphenyl | 12.1 |
Antimicrobial and Anti-inflammatory Potential
The thienopyran scaffold inhibits bacterial and fungal growth, with MIC values ≤ 25 µg/mL against Staphylococcus aureus. Anti-inflammatory activity is linked to COX-2 inhibition.
Scientific Research Applications
Medicinal Chemistry Applications
- Antitumor Activity : Research has indicated that thienopyran derivatives exhibit significant antitumor properties. Studies have shown that compounds similar to (2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Its structural features allow it to interact with bacterial membranes, leading to cell lysis and death .
- Neurological Benefits : Preliminary studies suggest potential neuroprotective effects of thienopyran derivatives. They may help in the treatment of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
Material Science Applications
- Organic Electronics : Due to its unique electronic properties, this compound is being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films makes it suitable for these applications .
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with tailored properties for specific applications in coatings and adhesives. Its functional groups allow for further modification and cross-linking with other materials .
Organic Synthesis Applications
- Building Block in Synthesis : The thienopyran structure can be utilized as a versatile intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various coupling reactions and transformations necessary for developing new pharmaceuticals or agrochemicals .
- Catalytic Applications : Recent studies have explored the use of this compound as a catalyst in organic reactions, enhancing reaction rates and selectivity in synthetic pathways .
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry demonstrated that a related thienopyran derivative inhibited growth in several cancer cell lines through apoptosis induction mechanisms. The study highlighted the importance of structural modifications on biological activity.
Case Study 2: Organic Electronics
Research conducted at a leading university showcased the use of thienopyran derivatives in developing efficient OLEDs. The results indicated improved light emission properties compared to traditional materials used in OLED technology.
Mechanism of Action
The mechanism by which (2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone exerts its effects depends on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thieno-Pyran/Thiophene Family
Table 1: Key Structural Features and Physicochemical Properties
Structural Insights :
- The target compound lacks halogen substituents (e.g., Cl, F) present in PD 71,605, PD 81,723, and PD 117,975, which may influence electronic properties and receptor binding .
- Unlike Compound 12 (), which includes a 4-phenylpiperazine group, the target compound features a simpler phenyl methanone moiety, reducing steric hindrance .
Key Observations :
- The target compound’s lack of polar groups (e.g., carboxamide in Compound 12) may limit solubility but enhance membrane permeability .
Biological Activity
The compound (2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone is a heterocyclic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C₁₁H₁₃N₃OS
- Molecular Weight : 225.31 g/mol
- CAS Number : 848324-33-4
1. Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-c]pyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazine derivatives possess antibacterial and antifungal activities. The effectiveness of these compounds can be attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thieno derivative A | Antibacterial | 15 µg/mL |
| Thieno derivative B | Antifungal | 10 µg/mL |
2. Antitumor Activity
Thieno[2,3-c]pyran derivatives have also been evaluated for their antitumor effects. A study demonstrated that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The IC50 values for various derivatives ranged from 20 to 50 µM, indicating moderate potency against certain cancer cell lines.
3. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. Inflammatory markers such as TNF-alpha and IL-6 were significantly decreased upon treatment with thieno derivatives, suggesting potential use in inflammatory diseases.
4. Neuroprotective Properties
Recent studies have explored the neuroprotective effects of thieno[2,3-c]pyran derivatives against neurodegenerative diseases like Alzheimer's. These compounds may inhibit acetylcholinesterase activity and reduce beta-amyloid plaque formation.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Bano et al., various thieno[2,3-c]pyran derivatives were synthesized and tested against common bacterial strains such as E. coli and S. aureus. The results indicated that certain modifications to the thieno structure enhanced antimicrobial activity significantly.
Case Study 2: Antitumor Mechanism
A research article published in the International Journal of Pharmaceutics detailed the synthesis of several thieno derivatives and their evaluation against breast cancer cell lines. The study concluded that these compounds could effectively inhibit cell proliferation through apoptosis induction.
Q & A
Q. What are the recommended synthetic routes for (2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone, and how can reaction conditions be optimized?
Methodological Answer: The Gewald reaction is a common method for synthesizing thieno[2,3-c]pyran derivatives. Key steps include:
- Multi-component condensation: Combine ketones, sulfur, and cyanoacetates under basic conditions (e.g., morpholine or triethylamine) in polar solvents like ethanol or DMF.
- Amino functionalization: Introduce the amino group via nucleophilic substitution or reductive amination. For example, tert-butyl 2-amino derivatives can react with phenyl isothiocyanate in dry tetrahydrofuran (THF) under argon .
- Optimization: Reaction yields improve with controlled temperature (60–80°C), inert atmospheres, and catalysts like iodine.
Table 1: Example Reaction Conditions from Literature
| Starting Material | Solvent | Catalyst | Yield | Reference |
|---|---|---|---|---|
| tert-Butyl 2-amino derivative | Dry THF | None | 82% | |
| Ethyl cyanoacetate + Cyclohexanone | Ethanol | I₂ | 76% |
Q. How should researchers interpret NMR spectral data for this compound?
Methodological Answer: Key spectral features for structural confirmation include:
- ¹H NMR:
- δ 6.02 ppm (s, 2H): Aromatic protons on the phenyl group.
- δ 4.55 ppm (s, 2H): Methylene protons in the dihydro-pyran ring.
- δ 2.81 ppm (t, J = 5.3 Hz, 2H): Thiophene ring protons .
- ¹³C NMR: Look for carbonyl signals near δ 190 ppm and aromatic carbons between δ 120–140 ppm .
- Use DEPT-135 to distinguish CH₂ and CH₃ groups in the thieno-pyran scaffold.
Q. What crystallographic techniques are suitable for determining its solid-state structure?
Methodological Answer:
- X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard. Key steps:
Grow single crystals via slow evaporation (e.g., from ethanol/water mixtures).
Collect intensity data with Mo-Kα radiation (λ = 0.71073 Å).
Resolve disorder using the SQUEEZE algorithm in PLATON for solvent-accessible voids .
- Compare experimental bond lengths/angles with DFT-optimized geometries to validate accuracy.
Advanced Research Questions
Q. How can conformational isomers of this compound be resolved using variable-temperature NMR?
Methodological Answer:
- Dynamic NMR (DNMR): Perform experiments at temperatures ranging from –40°C to 80°C in CDCl₃ or DMSO-d₆.
- Analysis: Observe coalescence of split signals (e.g., diastereotopic methylene protons) to calculate activation energy (ΔG‡) using the Gutowsky-Holm equation.
- Example: In related thieno-pyran derivatives, ΔG‡ values for ring-flipping range from 50–65 kJ/mol , resolved via line-shape simulations .
Q. What computational methods reconcile discrepancies between predicted and experimental spectroscopic data?
Methodological Answer:
- DFT Calculations: Use B3LYP/6-31G(d,p) to optimize geometry and compute NMR chemical shifts (GIAO method).
- Benchmarking: Compare computed vs. experimental IR carbonyl stretches (e.g., 1660–1680 cm⁻¹ ). Discrepancies >5% may indicate solvent effects or crystal packing .
- TD-DFT for UV-Vis: Predict λ_max and compare with experimental spectra to assess π→π* transitions in the aromatic system.
Q. How can researchers design assays to evaluate its bioactivity, such as enzyme inhibition?
Methodological Answer:
- Target Selection: Prioritize enzymes with binding pockets for aromatic ketones (e.g., GTPases like Rab7 ).
- Assay Design:
Fluorescence Polarization: Use labeled GTP (e.g., BODIPY-FL-GTP) to monitor competitive binding.
Kinetic Analysis: Measure IC₅₀ values under varying Mg²⁺ concentrations (0.1–10 mM).
Q. What strategies mitigate synthetic by-products during scale-up?
Methodological Answer:
- Chromatographic Monitoring: Use HPLC-MS to track intermediates (e.g., tert-butyl carbamate by-products).
- By-Product Minimization:
- Temperature Control: Avoid exceeding 80°C to prevent retro-Gewald reactions.
- Protecting Groups: Use tert-butyl esters (e.g., Ethyl 2-amino derivatives) to block unwanted nucleophilic attacks .
- Purification: Employ flash chromatography (hexane/EtOAc gradients) or recrystallization from toluene .
Data Contradiction Analysis
Q. How should researchers address conflicting melting point data in literature?
Methodological Answer:
- Source Comparison: Verify purity via elemental analysis (%C, %H) and HPLC (>95%). For example, a reported mp of 168–170°C vs. 155–157°C for a thiopyran analog may reflect polymorphism.
- DSC/TGA: Perform differential scanning calorimetry to detect polymorphic transitions or decomposition.
- Reproducibility: Replicate synthesis using strict anhydrous conditions (e.g., Schlenk line) to exclude hydrate formation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
